molecular formula C19H19N5O3 B7700698 2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B7700698
M. Wt: 365.4 g/mol
InChI Key: JMSBAGRZZQRXNN-UHFFFAOYSA-N
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Description

2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a combination of piperidine, nitrophenyl, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide intermediate. The nitrophenyl group is introduced via nitration of an appropriate aromatic precursor, followed by the attachment of the piperidine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps and strong acids or bases for cyclization reactions are commonly used .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino derivative.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine moiety may interact with hydrophobic pockets in proteins. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13-5-4-10-23(12-13)16-8-7-14(11-17(16)24(25)26)19-21-18(22-27-19)15-6-2-3-9-20-15/h2-3,6-9,11,13H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSBAGRZZQRXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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